N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a furan ring, an indole moiety, and a chromene structure. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Studies may focus on its ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Furan-2-Carbonylation: The indole derivative is then acylated with furan-2-carbonyl chloride in the presence of a base such as pyridine to form the N-(furan-2-carbonyl)indole intermediate.
Chromene Formation: The chromene ring is synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.
Coupling Reaction: Finally, the N-(furan-2-carbonyl)indole intermediate is coupled with the chromene derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole and chromene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the indole and chromene rings.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and indole moieties can engage in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide
- N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide
Uniqueness
Compared to similar compounds, N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of the chromene ring, which adds additional sites for chemical reactions and potential biological interactions. This makes it a versatile compound for various applications in scientific research.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various fields, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-18-13-21(30-19-5-2-1-4-16(18)19)22(27)24-15-8-7-14-9-10-25(17(14)12-15)23(28)20-6-3-11-29-20/h1-8,11-13H,9-10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEMASMSMHSDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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